Kavain

Overview

Description

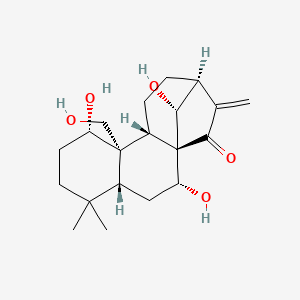

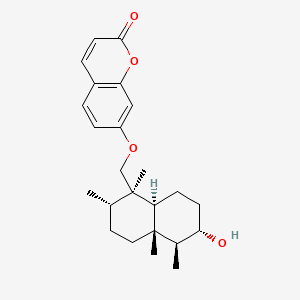

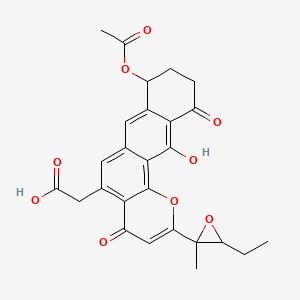

Kavain is the main kavalactone found mostly in the roots of the kava plant . It has anticonvulsive properties, attenuating vascular smooth muscle contraction through interactions with voltage-dependent Na+ and Ca2+ channels .

Synthesis Analysis

A stable isotope dilution tandem mass spectrometry method has been developed for major kavalactones, including kavain . This method has excellent selectivity and specificity .Molecular Structure Analysis

Kavain potentiates GABAA receptors . It positively modulates all receptors regardless of the subunit composition . The degree of enhancement is greater at α4β2δ than at α1β2γ2L GABA A Rs .Chemical Reactions Analysis

Kavain positively modulates all GABAA receptors regardless of the subunit composition . The modulatory effect of kavain is unaffected by flumazenil, indicating that kavain does not enhance GABAA Rs via the classical benzodiazepine binding site .Physical And Chemical Properties Analysis

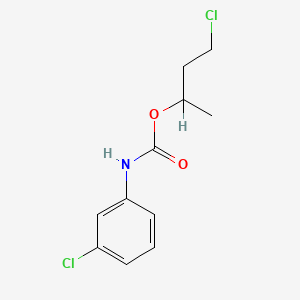

Kavain has a molecular formula of C14H14O3 and a molecular weight of 230.26 .Scientific Research Applications

Anti-inflammatory Properties

Kavain has been identified to possess significant anti-inflammatory effects. A study highlighted the development of a Kavain analog, Kava-205Me, which showed potent anti-inflammatory properties in both in vitro and in vivo models. This compound was particularly effective against inflammation induced by Porphyromonas gingivalis, a pathogen associated with periodontitis .

Anxiolytic Effects

The anxiolytic properties of Kavain are well-documented, with its ability to potentiate GABA_A receptors. This action is crucial for its calming effects and potential use in treating anxiety disorders. Kavain’s modulation of these receptors was found to be significant across various subunit compositions, indicating a broad spectrum of therapeutic potential .

Antimicrobial Activity

Beyond its effects on the nervous system, Kavain has shown promise as an antimicrobial agent. Its efficacy against Porphyromonas gingivalis not only reduces inflammation but also directly combats the pathogen, indicating potential applications in dental and oral health .

Mechanism of Action

Target of Action

Kavain, a major constituent of the Kava extract, primarily targets the γ-Aminobutyric acid type A receptors (GABA A Rs) in the body . GABA A Rs are key inhibitory neurotransmitters in the central nervous system, playing a crucial role in reducing neuronal excitability .

Mode of Action

Kavain interacts with GABA A Rs, potentiating their function . Kavain’s effect is greater at α4β2δ than at α1β2γ2L GABA A Rs, regardless of the subunit composition .

Biochemical Pathways

Kavain’s interaction with GABA A Rs leads to an enhancement of the inhibitory effects of these receptors, which can result in anxiolytic (anti-anxiety) effects . Kavain also has anticonvulsive properties, attenuating vascular smooth muscle contraction through interactions with voltage-dependent Na+ and Ca2+ channels .

Pharmacokinetics

It is known that kavain exhibits a large volume of distribution with extensive tissue affinity and adequate mean residence time . This suggests that Kavain can be widely distributed in the body and can remain in the body for a sufficient amount of time to exert its effects .

Result of Action

The potentiation of GABA A Rs by Kavain can lead to a reduction in anxiety and muscle tension, as well as a promotion of sleep . Kavain’s anticonvulsive properties may also contribute to its anxiolytic and analgesic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Kavain. For instance, the method of preparation and extraction can affect the composition of the final Kava product, which in turn can influence the bioavailability and efficacy of Kavain

Safety and Hazards

Future Directions

Future electrophysiological studies comparing kavain activity in neurons from wild-type and α4- or δ-knockout mice will be necessary to confirm the speculation about its mechanism of action . Designer kava preparations could be promising clinical herbal modalities, given the totality of analyses of the biological activities and safety profiles of the different forms, fractions, and individual compounds .

properties

IUPAC Name |

(2R)-4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAQIWGXBXCYFX-GUOLPTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)O[C@H](C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5033595 | |

| Record name | (+)-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kavain | |

CAS RN |

500-64-1 | |

| Record name | (+)-Kavain | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kawain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | kavain | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAVAIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1ES06373M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.